molecular formula C5H5ClN2O2S B1524158 6-Chloropyridine-2-sulfonamide CAS No. 1823272-65-6

6-Chloropyridine-2-sulfonamide

Cat. No. B1524158
CAS RN: 1823272-65-6
M. Wt: 192.62 g/mol
InChI Key: QINHNCPJECYNMH-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-sulfonamide is a chemical compound with the linear formula C5H5ClN2O2S . It has a molecular weight of 192.63 . It is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg .


Molecular Structure Analysis

The IUPAC name for 6-Chloropyridine-2-sulfonamide is 6-chloro-2-pyridinesulfonamide . The InChI code for this compound is 1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) .


Physical And Chemical Properties Analysis

6-Chloropyridine-2-sulfonamide is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg . It has a molecular weight of 192.63 .

Scientific Research Applications

Antimycobacterial Agents Development

  • Mycobacterium Tuberculosis Inhibitors : A study explored the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides into pyridinium derivatives, showing excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284, and Rv3273. This research suggests the potential of these derivatives, including those related to 6-Chloropyridine-2-sulfonamide, in developing antimycobacterial agents with an alternate mechanism of action (Güzel et al., 2009).

Environmental Chemistry and Toxicology

  • Electrochemical Degradation of Sulfonamides : Another study focused on the electrochemical oxidation of sulfonamides, including 6-Chloropyridine-2-sulfonamide analogs, at a boron-doped diamond electrode. The study assessed kinetics, reaction pathways, and eco-toxicity, highlighting the importance of such processes in treating municipal wastewater effluents (Fabiańska et al., 2014).

Medicinal Chemistry

  • Glaucoma Treatment : Research into water-soluble, topically effective intraocular pressure-lowering sulfonamides for treating glaucoma emphasized the role of the sulfonamide moiety in drug efficacy. This work underscores the broader applicability of sulfonamide derivatives, including 6-Chloropyridine-2-sulfonamide, in creating therapeutic agents (Scozzafava et al., 1999).

Material Science

  • Self-Assembled Noncovalent Heterodimetallic d-f Podates : A study on the electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic structures highlighted the influence of such groups on optical and magnetic properties. This research provides insights into the functionalization of materials using sulfonamide derivatives for advanced applications (Edder et al., 2000).

Crystallography

  • Structural Analysis : The crystal structure of a 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was analyzed, providing details on the molecular arrangement and hydrogen bonding, which is crucial for understanding the chemical behavior and reactivity of such compounds (Suchetan et al., 2013).

Mechanism of Action

Target of Action

The primary target of 6-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

6-Chloropyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by 6-Chloropyridine-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The action of 6-Chloropyridine-2-sulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 6-Chloropyridine-2-sulfonamide blocks the production of folic acid, a vital component in the synthesis of nucleic acids and amino acids . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides, the class of drugs to which 6-chloropyridine-2-sulfonamide belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The molecular and cellular effects of 6-Chloropyridine-2-sulfonamide’s action result in the inhibition of bacterial growth and replication . By competitively inhibiting the enzyme dihydropteroate synthetase, 6-Chloropyridine-2-sulfonamide prevents the synthesis of folic acid, a crucial component for bacterial growth . This leads to the cessation of bacterial replication and ultimately to the death of the bacterial cell .

properties

IUPAC Name

6-chloropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHNCPJECYNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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